molecular formula C30H22N8O8 B12599635 1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- CAS No. 651048-13-4

1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-

Cat. No.: B12599635
CAS No.: 651048-13-4
M. Wt: 622.5 g/mol
InChI Key: SVSUOIJZYALUKC-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 2,4-dinitrophenyl groups attached to a 1,4-benzenediamine core. It is used in various scientific research applications due to its reactivity and potential for forming stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- typically involves the reaction of 1,4-benzenediamine with 2,4-dinitrophenyl derivatives under controlled conditions. One common method includes the high-pressure promoted SNAr (nucleophilic aromatic substitution) reaction of aromatic amines with fluoronitrobenzenes, followed by the reduction of the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro groups to amino groups is a common reaction.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, quinones, and other functionalized aromatic compounds.

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- involves its ability to form stable complexes with various molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- is unique due to its dual 2,4-dinitrophenyl groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.

Properties

CAS No.

651048-13-4

Molecular Formula

C30H22N8O8

Molecular Weight

622.5 g/mol

IUPAC Name

1-N,4-N-bis[4-(2,4-dinitroanilino)phenyl]benzene-1,4-diamine

InChI

InChI=1S/C30H22N8O8/c39-35(40)25-13-15-27(29(17-25)37(43)44)33-23-9-5-21(6-10-23)31-19-1-2-20(4-3-19)32-22-7-11-24(12-8-22)34-28-16-14-26(36(41)42)18-30(28)38(45)46/h1-18,31-34H

InChI Key

SVSUOIJZYALUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC4=CC=C(C=C4)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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